molecular formula C17H27N5O3S B2915529 3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-86-0

3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2915529
CAS No.: 442864-86-0
M. Wt: 381.5
InChI Key: VLSODOFYSNVIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H27N5O3S and its molecular weight is 381.5. The purity is usually 95%.
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Biological Activity

3-Methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a purine base with several substituents:

  • Methyl group at position 3
  • Morpholinoethyl thio group at position 8
  • Pentyl group at position 7

The presence of these functional groups enhances its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral properties : The purine structure is known for its role in nucleic acid metabolism, which can inhibit viral replication.
  • Anticancer effects : Preliminary studies suggest that this compound may inhibit specific enzymes or pathways essential for tumor growth.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
AntiviralInhibits viral replication through interference with nucleic acid synthesis.
AnticancerMay inhibit pathways involved in cell proliferation and survival.
Enzyme InhibitionPotential to inhibit specific enzymes critical for pathogen survival or tumor growth.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that similar purine derivatives exhibited significant antiviral effects against various viruses by inhibiting RNA polymerase activity. The morpholinoethyl thio group may enhance binding affinity to viral targets .
  • Anticancer Research : In vitro studies showed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins . This suggests that this compound could have similar effects.
  • Enzyme Interaction Studies : Molecular docking studies indicated that this compound could effectively bind to specific receptors involved in cellular signaling pathways. This provides insights into its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table compares this compound with related purine derivatives:

Compound Name Structural Features Biological Activity
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity
3-Methyl-8-((2-morpholinoethyl)thio) Methyl at position 3; morpholinoethyl thio at 8Antiviral and anticancer potential

Properties

IUPAC Name

3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c1-3-4-5-6-22-13-14(20(2)16(24)19-15(13)23)18-17(22)26-12-9-21-7-10-25-11-8-21/h3-12H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSODOFYSNVIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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